9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Overview
Description
9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound that features a seven-membered nitrogen-containing ring fused with a benzene ring
Preparation Methods
The synthesis of 9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline has been reported as a crucial step in the synthesis of related compounds . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where the chlorine atom is replaced by other substituents. Common reagents and conditions used in these reactions include palladium-catalyzed reactions, hydrohalogenation, and other standard organic synthesis techniques. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can be compared with other similar compounds, such as:
5H-Dibenz[b,f]azepine: This compound has a similar core structure but lacks the chlorine substituent.
10,11-Dihydro-5H-dibenz[b,f]azepine: Another related compound with slight structural differences. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Properties
IUPAC Name |
9-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-5-1-3-7-4-2-6-9(13)12-10(7)8/h1,3,5H,2,4,6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEMHEZPFCBIFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Cl)NC(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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